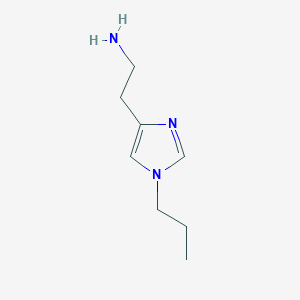
4-(4-Phenoxyphenyl)piperidine hydrochloride
説明
“4-(4-Phenoxyphenyl)piperidine hydrochloride” is a chemical compound with the CAS Number: 182353-83-9 . It has a molecular weight of 289.8 .
Synthesis Analysis
The synthesis of similar compounds like 4-piperidone hydrochloride involves reactions such as the conjugate reduction of dihydropyridones . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate can afford the corresponding tertiary propargylamines in useful yields .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a phenyl group through an oxygen atom . The InChI code for this compound is1S/C17H19NO.ClH/c1-2-4-16 (5-3-1)19-17-8-6-14 (7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H .
科学的研究の応用
Neuroprotective and Channel Blocking Effects
- A study by Annoura et al. (1999) identified a compound closely related to 4-(4-Phenoxyphenyl)piperidine hydrochloride, which exhibited significant neuroprotective activity and potent blocking effects for both neuronal Na+ and T-type Ca2+ channels. This compound showed remarkable effects in a transient middle cerebral artery occlusion model (Annoura et al., 1999).
SERM Potency and Antagonist Activity
- Research by Palkowitz et al. (1997) discussed a compound similar in structure to this compound. This compound was identified as a novel selective estrogen receptor modulator (SERM) with significant estrogen antagonist potency in vitro and in vivo, notably in uterine tissue and human mammary cancer cells (Palkowitz et al., 1997).
Antioxidant and Anti-inflammatory Properties
- A study by Gasparyan et al. (2009) synthesized derivatives of β-piperidinopropiophenones, closely related to this compound. These compounds showed pronounced central m-cholinoblocking and peripheral n-cholinoblocking activities. One specific derivative exhibited notable anti-inflammatory activity (Gasparyan et al., 2009).
Bioactivity in Cellular Growth Inhibition
- Wang et al. (2009) synthesized a novel compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, which showed significant effects on cellular growth inhibition, particularly in K562 cells, indicating potential anti-leukemia bioactivity (Wang et al., 2009).
Potential in Opiate Analgesia
- Research by Galt et al. (1989) discussed the synthesis of novel 1'-methylxanthene-9-spiro-4'-piperidines, which are structurally similar to this compound. These compounds were investigated as opiate analgesics, demonstrating that specific structural modifications could yield potent mu-opiate agonists (Galt et al., 1989).
Acetylcholinesterase Inhibition and Antidementia Potential
- Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to this compound. These compounds were evaluated for anti-acetylcholinesterase activity and showed potential as potent inhibitors, indicating their utility in antidementia therapy (Sugimoto et al., 1990).
Radiolabeled Probes for σ-1 Receptors
- A study by Waterhouse et al. (1997) synthesized several halogenated 4-(4-phenoxymethyl)piperidines, structurally similar to this compound, as potential δ receptor ligands. These compounds were evaluated for their affinity and selectivity in in vitro receptor binding assays, showing promise as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).
Safety and Hazards
作用機序
Target of Action
Similar compounds such as 4-piperidino-piperidine have been found to interact with liver carboxylesterase 1 .
Mode of Action
It is likely that it interacts with its target in a manner similar to other piperidine derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its target .
特性
IUPAC Name |
4-(4-phenoxyphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-16(5-3-1)19-17-8-6-14(7-9-17)15-10-12-18-13-11-15;/h1-9,15,18H,10-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGMUKPPNOBNSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)OC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



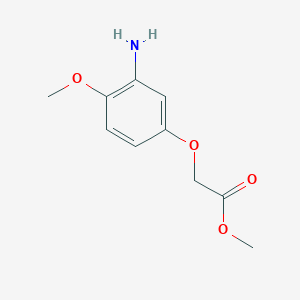
![Ethyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B1493771.png)
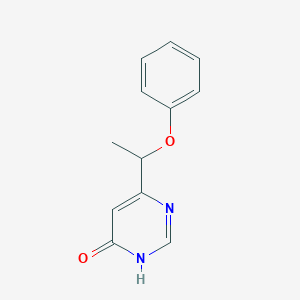
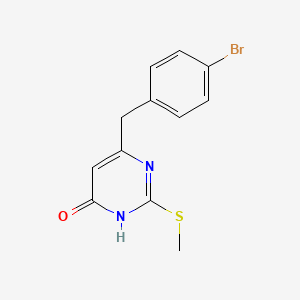
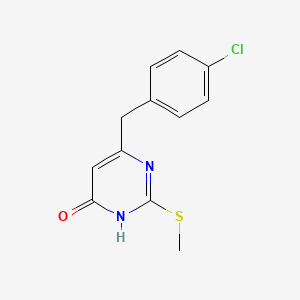
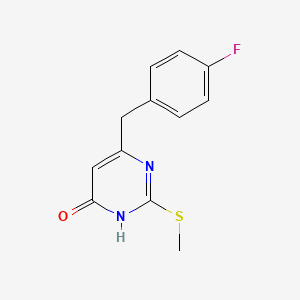
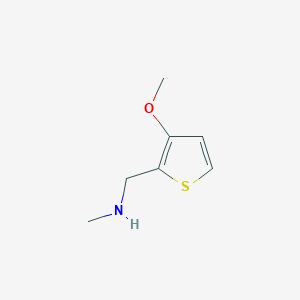
![7-Cyclopentyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride](/img/structure/B1493782.png)

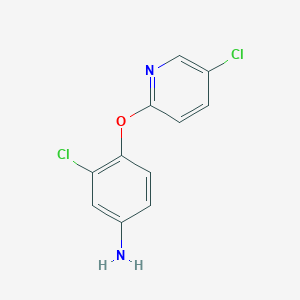
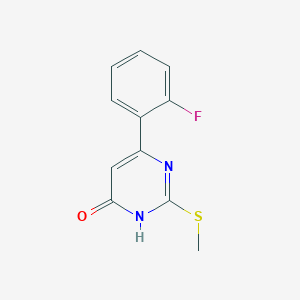
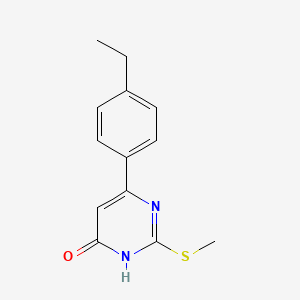
![2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B1493791.png)
